molecular formula C14H28N2O4S B3027387 tert-Butyl [1-(isopropylsulfonyl)piperidin-4-yl]methylcarbamate CAS No. 1286264-48-9

tert-Butyl [1-(isopropylsulfonyl)piperidin-4-yl]methylcarbamate

Cat. No.: B3027387
CAS No.: 1286264-48-9
M. Wt: 320.45
InChI Key: ZKBOQXUEENKZQY-UHFFFAOYSA-N
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Description

tert-Butyl [1-(isopropylsulfonyl)piperidin-4-yl]methylcarbamate is a chemical compound with the molecular formula C14H28N2O4S and a molecular weight of 320.45 g/mol. This compound is characterized by the presence of a tert-butyl group, an isopropylsulfonyl group, and a piperidinylmethylcarbamate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl [1-(isopropylsulfonyl)piperidin-4-yl]methylcarbamate involves several steps. One common synthetic route includes the reaction of piperidine with isopropylsulfonyl chloride to form the isopropylsulfonylpiperidine intermediate. This intermediate is then reacted with tert-butyl chloroformate and methylamine to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reactions .

Chemical Reactions Analysis

tert-Butyl [1-(isopropylsulfonyl)piperidin-4-yl]methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the isopropylsulfonyl group can be replaced by other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Scientific Research Applications

tert-Butyl [1-(isopropylsulfonyl)piperidin-4-yl]methylcarbamate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of tert-Butyl [1-(isopropylsulfonyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modulation of protein-ligand interactions .

Comparison with Similar Compounds

tert-Butyl [1-(isopropylsulfonyl)piperidin-4-yl]methylcarbamate can be compared with other similar compounds such as:

    tert-Butyl [1-(methylsulfonyl)piperidin-4-yl]methylcarbamate: This compound has a methylsulfonyl group instead of an isopropylsulfonyl group, which affects its reactivity and applications.

    tert-Butyl [1-(phenylsulfonyl)piperidin-4-yl]methylcarbamate: The presence of a phenylsulfonyl group introduces aromaticity, which can influence the compound’s chemical behavior and interactions.

    tert-Butyl [1-(ethylsulfonyl)piperidin-4-yl]methylcarbamate: The ethylsulfonyl group provides different steric and electronic effects compared to the isopropylsulfonyl group.

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.

Properties

IUPAC Name

tert-butyl N-[(1-propan-2-ylsulfonylpiperidin-4-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O4S/c1-11(2)21(18,19)16-8-6-12(7-9-16)10-15-13(17)20-14(3,4)5/h11-12H,6-10H2,1-5H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBOQXUEENKZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201118383
Record name Carbamic acid, N-[[1-[(1-methylethyl)sulfonyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201118383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286264-48-9
Record name Carbamic acid, N-[[1-[(1-methylethyl)sulfonyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286264-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-[(1-methylethyl)sulfonyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201118383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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